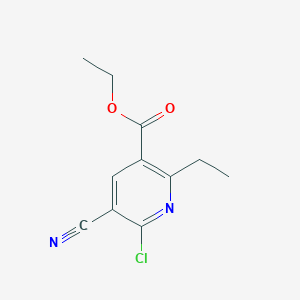![molecular formula C15H13FN4O B12607406 4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-23-1](/img/structure/B12607406.png)
4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyridine and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-fluoroaniline with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with guanidine to yield the desired pyridopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridopyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Known for its kinase inhibition properties.
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the ethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
897362-23-1 |
|---|---|
Molekularformel |
C15H13FN4O |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
4-ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13FN4O/c1-2-21-14-13-12(19-15(17)20-14)7-6-11(18-13)9-4-3-5-10(16)8-9/h3-8H,2H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
RSZOOHZUBRLTJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)




![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)

![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)



![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
